N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine
Description
N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine is a hydroxylamine derivative characterized by a biphenyl-ethyl substituent attached to the hydroxylamine (–NHOH) functional group. The biphenyl moiety may influence its lipophilicity, metabolic stability, and biological interactions compared to simpler aromatic analogs.
Properties
CAS No. |
887410-92-6 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C14H15NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15-16H,1H3 |
InChI Key |
DHHXWJHVYUNCFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NO |
Origin of Product |
United States |
Preparation Methods
Alkylation of Protected Hydroxylamine Derivatives
A widely adopted strategy involves the alkylation of O-protected hydroxylamine derivatives with biphenyl-4-yl-ethyl halides. For instance, benzyloxyamine (O-benzyl-hydroxylamine) reacts with 1-biphenyl-4-yl-ethyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate). This yields N-(1-biphenyl-4-YL-ethyl)-O-benzyl-hydroxylamine, which undergoes catalytic hydrogenation (H₂/Pd-C) or acid-mediated deprotection (e.g., HCl in dioxane) to furnish the target compound.
Key advantages of this method include high functional group tolerance and scalability. The patent WO2017136254A1 highlights similar coupling reactions achieving yields exceeding 75% when using optimized solvent systems such as N-methylpyrrolidone (NMP) and toluene mixtures. Reaction temperatures are typically maintained between -5°C and 30°C to minimize side reactions, with coupling times ranging from 1 to 48 hours depending on the electrophilicity of the alkylating agent.
Reductive Amination of Biphenyl-4-yl-ethyl Ketones
An alternative route involves the reductive amination of 1-biphenyl-4-yl-ethanone with hydroxylamine hydrochloride. The ketone is first converted to its oxime derivative (1-biphenyl-4-yl-ethanone oxime) via condensation with hydroxylamine hydrochloride in ethanol under reflux. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate selectively yields the hydroxylamine derivative. This method, however, requires careful pH control (pH 4–6) to prevent over-reduction to the corresponding amine.
While this approach avoids the use of protecting groups, it is less efficient than alkylation methods, with reported yields of 50–60%. Competing side reactions, such as the formation of secondary amines via disproportionation, further complicate purification.
Partial Reduction of Nitro Precursors
The partial reduction of 1-biphenyl-4-yl-ethylnitro compounds represents a third pathway. Using zinc dust in acetic acid at 0–5°C, the nitro group is reduced to the hydroxylamine stage. This method demands precise stoichiometric control, as over-reduction to the primary amine (1-biphenyl-4-yl-ethylamine) is common. Recent optimizations employing ammonium chloride as a proton source have improved selectivity, achieving hydroxylamine yields of 65–70%.
Direct Coupling Using Hydroxylamine Salts
Direct alkylation of hydroxylamine hydrochloride with 1-biphenyl-4-yl-ethyl iodide in aqueous sodium hydroxide has been explored, though poor nucleophilicity of hydroxylamine limits yields to <30%. To enhance reactivity, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) are employed, facilitating the reaction in biphasic systems (water/dichloromethane). Despite these adjustments, the method remains less practical for large-scale synthesis due to low efficiency and extensive byproduct formation.
Comparative Analysis of Synthesis Routes
The table below summarizes critical parameters for each method:
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Alkylation of BnONH₂ | 75–85 | High yield, scalable, mild conditions | Requires deprotection step |
| Reductive Amination | 50–60 | No protecting groups needed | Low yield, pH sensitivity |
| Nitro Partial Reduction | 65–70 | Straightforward precursor synthesis | Over-reduction risks |
| Direct Coupling | <30 | Single-step reaction | Poor efficiency, byproduct formation |
Experimental Optimization and Scalability
Solvent and Temperature Effects
For alkylation routes, solvent polarity significantly impacts reaction kinetics. Non-polar solvents like toluene slow the reaction but improve selectivity, whereas polar aprotic solvents (e.g., DMF) accelerate alkylation at the expense of increased side product formation. Optimal temperatures range from 0°C to 25°C, balancing reaction rate and stability of the hydroxylamine intermediate.
Protecting Group Strategies
Benzyl and tert-butyldimethylsilyl (TBS) groups are commonly used to protect hydroxylamine during alkylation. While benzyl groups are readily removed via hydrogenolysis, TBS ethers require fluoride-based deprotection agents (e.g., tetrabutylammonium fluoride). The choice of protecting group depends on downstream applications; for example, acid-labile groups are avoided if the final product is sensitive to acidic conditions.
Applications and Derivatives
N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine serves as a precursor for antimicrobial agents, with derivatives such as Schiff bases and diazetidines demonstrating enhanced activity against Staphylococcus aureus and Escherichia coli. Additionally, its incorporation into beta-lactam antibiotic intermediates underscores its versatility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the biphenyl group may facilitate binding to hydrophobic pockets in target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydroxylamine Derivatives
Structural and Functional Group Analysis
The table below compares N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine with key analogs from the evidence:
Key Observations :
- Metabolic Pathways: N-(2-Methoxyphenyl)hydroxylamine undergoes CYP-mediated oxidation and reduction (e.g., conversion to o-aminophenol and o-anisidine via CYP1A/2B enzymes) . Similar pathways may occur for the biphenyl analog, though steric hindrance from the biphenyl group could slow enzymatic processing.
- Regulatory Status : Phenethyl-hydroxylamines with substituents like methoxy and thio groups (e.g., N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine) are regulated under Schedule A due to structural similarity to psychoactive phenethylamines . The biphenyl derivative’s regulatory status remains unclassified but warrants caution.
Metabolic and Toxicological Profiles
- N-(2-Methoxyphenyl)hydroxylamine: Metabolized by rat/rabbit hepatic microsomes to o-aminophenol (oxidative) and o-anisidine (reductive), with CYP1A/2B subfamilies driving reduction . Generates reactive intermediates (e.g., o-nitrosoanisole) linked to carcinogenicity .
- Inference for this compound :
Pharmacological and Regulatory Implications
- Psychoactive Potential: Analogs with methoxy/thio groups (e.g., N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine) are controlled due to structural similarity to hallucinogens like 2C-B . The biphenyl derivative’s bulk may reduce receptor affinity but requires empirical validation.
- Toxicity Concerns: N-(2-Methoxyphenyl)hydroxylamine’s association with bladder carcinogens (e.g., o-anisidine) highlights risks of reactive metabolite formation . Similar nitroso intermediates could arise from the biphenyl analog.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling biphenyl moieties via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) followed by hydroxylamine functionalization. Purification can be achieved using column chromatography with silica gel, and purity optimization may require recrystallization in non-polar solvents. Characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Stability during synthesis should be monitored under inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm biphenyl and ethyl-hydroxylamine substituents.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving steric effects in the biphenyl group .
- UV-Vis spectroscopy : λmax analysis (e.g., ~255 nm for analogous aryl-hydroxylamines) to assess conjugation effects .
Q. What storage conditions and stability monitoring protocols are recommended?
- Methodological Answer : Store as a crystalline solid at -20°C under inert gas (argon/nitrogen) to minimize oxidative degradation. Stability should be assessed via periodic HPLC analysis to detect degradation products (e.g., biphenyl derivatives or hydroxylamine oxidation products). Accelerated stability studies under varying pH and temperature can predict long-term behavior .
Advanced Research Questions
Q. How do cytochrome P450 (CYP) enzymes influence the metabolic fate of this compound, and what experimental models are suitable for studying this?
- Methodological Answer :
- In vitro models : Use hepatic microsomes from β-naphthoflavone (β-NF)-induced rats (CYP1A-enriched) or phenobarbital (PB)-induced rats (CYP2B-enriched) to assess reductive/oxidative metabolism. Incubate with NADPH and analyze metabolites via HPLC or LC-MS .
- Key metabolites : Monitor for O-demethylation products (e.g., phenolic derivatives) or reduction to parent amines, as observed in analogous hydroxylamine derivatives .
- Enzyme inhibition assays : Employ CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) to identify metabolic pathways .
Q. What experimental artifacts arise when using hydroxylamine derivatives in environmental extraction protocols, and how can they be mitigated?
- Methodological Answer :
- Artifact formation : Hydroxylamine can react with carbonyl-containing organic matter to form N/S-containing molecular artifacts (e.g., oximes or sulfonamides), skewing environmental sample analyses .
- Mitigation strategies : Validate extraction protocols with control experiments (e.g., isotope-labeled standards) and employ alternative reductants (e.g., ascorbic acid) for iron-oxyhydroxide-associated organic matter extraction .
Q. How does the electronic structure of this compound influence its reactivity in radical-mediated reactions?
- Methodological Answer :
- Computational modeling : Density functional theory (DFT) can predict radical stability at the hydroxylamine N–O bond. Focus on spin density distribution and bond dissociation energies .
- Experimental validation : Use electron paramagnetic resonance (EPR) to detect transient radicals during photolysis or thermal degradation. Compare with analogous compounds (e.g., N-tert-butyl hydroxylamine) .
Data Contradiction and Resolution
Q. Conflicting reports on the role of CYP2E1 in hydroxylamine reduction: How can this be resolved?
- Methodological Answer :
- Contradiction : CYP2E1 is implicated in oxidizing parent amines (e.g., o-anisidine) but shows minimal activity in reducing hydroxylamines .
- Resolution : Use purified CYP2E1 reconstituted with NADPH:CYP reductase in vitro to isolate its role. Compare kinetics with microsomal systems to differentiate enzymatic vs. non-enzymatic pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
